Unveiling the Intricacies of Incensole Acetate: A Technical Guide
Unveiling the Intricacies of Incensole Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Incensole acetate, a bioactive cembranoid diterpene derived from the resin of Boswellia species, commonly known as frankincense, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of incensole acetate. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, outlines experimental methodologies for its study, and presents a visualization of its known signaling pathway.
Chemical Structure and Physicochemical Properties
Incensole acetate is a complex diterpenoid characterized by a 14-membered macrocyclic ring fused with a tetrahydrofuran ring. The molecule possesses multiple chiral centers, contributing to its specific stereochemistry which is crucial for its biological activity.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | [(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | [3] |
| Molecular Formula | C22H36O3 | [1][3][4] |
| Molecular Weight | 348.52 g/mol | [1] |
| CAS Number | 34701-53-6 | [1][3][4] |
| Appearance | Neat oil | [4] |
| Solubility | Soluble in DMSO, DMF, and Ethanol (approx. 25 mg/ml). Sparingly soluble in aqueous buffers. | [4][5] |
Biological Activities and Mechanism of Action
Incensole acetate exhibits a range of biological effects, with its anti-inflammatory and psychoactive properties being the most extensively studied.
2.1. Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of incensole acetate is its ability to inhibit the activation of Nuclear Factor-kappaB (NF-κB).[6][7][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Incensole acetate has been shown to inhibit the degradation of the inhibitor of NF-κB alpha (IκBα) in tumor necrosis factor-alpha (TNF-α) stimulated cells.[4][6] By preventing IκBα degradation, incensole acetate effectively blocks the nuclear translocation and subsequent transcriptional activity of NF-κB.
2.2. Psychoactive and Neuroprotective Effects
Incensole acetate has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, an ion channel implicated in temperature sensation and found in neurons within the brain.[9][10] Activation of TRPV3 channels by incensole acetate is believed to mediate its anxiolytic-like and antidepressant-like behavioral effects observed in animal models.[9][11] Furthermore, incensole acetate has demonstrated neuroprotective effects, including the reduction of apoptosis and reactive oxygen species (ROS) production in neuronal stem cells.[4][12]
Experimental Protocols
3.1. Isolation of Incensole Acetate from Boswellia Resin
A common method for the isolation of incensole acetate involves the extraction of the frankincense resin with an organic solvent, followed by chromatographic separation.
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Extraction: The dried resin of Boswellia carterii is ground and extracted with a suitable solvent such as diethyl ether.
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Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This can involve techniques like column chromatography on silica gel.[6]
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Purification: Final purification to obtain pure incensole acetate is typically achieved through repeated chromatographic steps, such as high-performance liquid chromatography (HPLC).[13][14] The identity and purity of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]
3.2. Cell Viability Assay to Assess Neuroprotective Effects
To evaluate the neuroprotective effects of incensole acetate against amyloid-β (Aβ)-induced toxicity, a cell viability assay can be performed using human olfactory bulb neural stem cells (hOBNSCs).[12][15][16]
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Cell Culture: hOBNSCs are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of incensole acetate (e.g., 5-100 μM) for a specified period (e.g., 4 hours).[12][15]
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Induction of Toxicity: Following pre-treatment, cells are exposed to Aβ peptide (e.g., Aβ25-35) to induce apoptosis and cell death.[12][15]
-
Assessment of Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A significant increase in cell viability in the incensole acetate-treated groups compared to the Aβ-only treated group indicates a neuroprotective effect.[12][15]
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the inhibitory effect of Incensole Acetate on the NF-κB signaling pathway and a general workflow for its isolation and analysis.
Figure 1: Inhibition of the NF-κB signaling pathway by Incensole Acetate.
Figure 2: General workflow for the isolation and analysis of Incensole Acetate.
References
- 1. Incensole acetate | 34701-53-6 | FI145245 | Biosynth [biosynth.com]
- 2. Incensol Acetate - LKT Labs [lktlabs.com]
- 3. Incensole acetate | C22H36O3 | CID 53386731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]
- 12. glpbio.com [glpbio.com]
- 13. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. Incensole acetate | CAS#:34701-53-6 | Chemsrc [chemsrc.com]
